Benzyl alcohol, dichloro-

描述

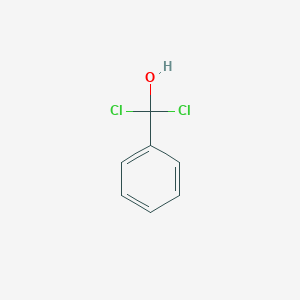

Benzyl alcohol, dichloro- (also known as 2,4-dichlorobenzyl alcohol) is an organic compound with the chemical formula C7H6Cl2O. It is a colorless solid with a mild aromatic odor and is commonly used as a mild antiseptic. This compound is often found in throat lozenges and other over-the-counter products for treating mouth and throat infections .

准备方法

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzyl alcohol is typically synthesized through a two-stage process involving the reaction of 2,4-dichlorobenzyl chloride with a water-soluble salt of an organic acid in the presence of a phase transfer catalyst. This reaction forms the 2,4-dichlorobenzyl ester of the organic acid, which is then hydrolyzed with a strong base to yield 2,4-dichlorobenzyl alcohol .

Industrial Production Methods: Industrial production of 2,4-dichlorobenzyl alcohol follows the same synthetic route but on a larger scale. The use of phase transfer catalysts and strong bases ensures high purity and yield of the final product .

Types of Reactions:

Oxidation: 2,4-Dichlorobenzyl alcohol can undergo oxidation to form 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.

Reduction: Reduction reactions are less common but can convert 2,4-dichlorobenzyl alcohol to 2,4-dichlorotoluene using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, such as halides or amines, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products:

Oxidation: 2,4-Dichlorobenzaldehyde, 2,4-Dichlorobenzoic acid.

Reduction: 2,4-Dichlorotoluene.

Substitution: Various substituted benzyl derivatives depending on the reagent used.

科学研究应用

Pharmaceutical Applications

Antiseptic Properties

2,4-Dichlorobenzyl alcohol is widely recognized for its antibacterial and antiviral properties. It is commonly used in over-the-counter medications, particularly in sore throat lozenges and sprays. Its effectiveness as an antimicrobial agent is attributed to its ability to inhibit bacterial growth, making it a valuable ingredient in products aimed at treating throat infections .

Local Anesthetic Effects

The compound exhibits local anesthetic properties through the blockade of sodium channels. This mechanism makes it useful in formulations designed for pain relief in oral care products .

Toxicity Studies

Recent studies have evaluated the prenatal developmental toxicity of 2,4-dichlorobenzyl alcohol. In a controlled study involving pregnant rats, it was found that doses above 400 mg/kg/day resulted in adverse effects such as decreased fetal weights and skeletal malformations . These findings are critical for assessing safety in pharmaceutical applications.

Personal Care Products

2,4-Dichlorobenzyl alcohol serves as an effective preservative in personal care products. Its antimicrobial properties help to prevent microbial growth in formulations like creams and lotions, extending shelf life and ensuring product safety .

Agricultural Applications

The compound is being explored for use as an antimicrobial additive in veterinary medicine and agriculture. In veterinary applications, it has shown promise as a topical agent to prevent infections in livestock. In agriculture, it is being investigated as a preservative for plant treatment solutions to control microbial growth during storage and application .

Industrial Applications

2,4-Dichlorobenzyl alcohol is utilized as an industrial biocide , particularly in formulations aimed at controlling microbial contamination in various industrial processes . Its effectiveness in this role supports its inclusion in diverse industrial applications.

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Pharmaceuticals | Antiseptic and local anesthetic properties | Sore throat lozenges |

| Personal Care Products | Preservative to prevent microbial growth | Creams, lotions |

| Veterinary Medicine | Antimicrobial additive for livestock | Topical applications |

| Agriculture | Preservative for plant treatments | Microbial control during storage |

| Industrial Biocide | Control of microbial contamination in industrial processes | Various industrial formulations |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published on the effectiveness of 2,4-dichlorobenzyl alcohol demonstrated its potent antimicrobial activity against common pathogens associated with throat infections. The results indicated significant reductions in bacterial counts when used at concentrations typically found in over-the-counter products .

Case Study 2: Safety Evaluation

In a safety evaluation study involving long-term exposure to 2,4-dichlorobenzyl alcohol in animal models, researchers observed that while low doses were well tolerated, higher doses led to gastrointestinal lesions and systemic toxicity. This highlights the importance of dosage regulation in pharmaceutical formulations .

作用机制

The mechanism of action of 2,4-dichlorobenzyl alcohol involves its antibacterial, antiviral, and local anesthetic properties. The antiseptic effect is thought to be related to the denaturation of external proteins and rearrangement of tertiary structure proteins, leading to the disruption of microbial cell membranes . The local anesthetic action is believed to be due to reduced sodium channel blockade .

相似化合物的比较

Benzyl Alcohol (C7H8O): A colorless liquid with a mild pleasant aromatic odor, used as a solvent and in the synthesis of other compounds.

Phenol (C6H5OH): An aromatic compound with antiseptic properties, used in the production of plastics and pharmaceuticals.

Chlorobenzyl Alcohols: Other chlorinated derivatives of benzyl alcohol with varying degrees of chlorination and similar antiseptic properties.

Uniqueness: 2,4-Dichlorobenzyl alcohol is unique due to its dual chlorine substitution, which enhances its antiseptic properties compared to benzyl alcohol. The presence of chlorine atoms increases its reactivity and effectiveness against a broader spectrum of microorganisms .

生物活性

Benzyl alcohol, dichloro- (commonly referred to as 2,4-dichlorobenzyl alcohol or DCBA) is a compound with notable biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Dichlorobenzyl alcohol exhibits antibacterial , antiviral , and local anesthetic properties. It is primarily used in over-the-counter medications for symptomatic relief of sore throats and other related conditions. Its effectiveness is attributed to its ability to reduce throat soreness and pain rapidly after administration .

- Antimicrobial Effects : DCBA has been shown to possess virucidal activity against various viruses associated with upper respiratory infections. In vitro studies indicate a reduction in viral load when used in combination with amylmetacresol .

- Local Anesthetic Properties : The local anesthetic effect is believed to result from sodium channel blockade, which inhibits nerve signal transmission in affected areas .

- Antiseptic Mechanism : The precise mechanism behind its antiseptic properties remains partially understood but may involve the denaturation of proteins and alteration of their tertiary structures .

Pharmacokinetics

- Absorption : DCBA is rapidly absorbed, reaching peak concentration in saliva within 3-4 minutes after administration.

- Metabolism : It is metabolized in the liver to hippuric acid, with renal elimination accounting for approximately 90% of the administered dose .

- Toxicity : Animal studies have indicated potential toxicity at high doses, including gastrointestinal lesions and systemic effects at dosages above 400 mg/kg/day .

Case Studies and Experimental Data

- Toxicological Studies : A series of studies conducted on rats revealed that DCBA can induce hyperplasia and ulceration in the forestomach at high doses (400 mg/kg/day). The no-observed-adverse-effect level (NOAEL) was determined to be 200 mg/kg/day when administered in propylene glycol .

- Prenatal Developmental Toxicity : A study on pregnant rats showed that administration of DCBA resulted in decreased fetal weights and increased incidences of skeletal malformations at higher doses (800 mg/kg/day), with a NOAEL established at 400 mg/kg/day for both maternal health and fetal development .

- Clinical Effectiveness : Clinical trials have confirmed the analgesic properties of throat lozenges containing DCBA, demonstrating significant pain relief within minutes of administration, lasting up to two hours .

Data Tables

| Study Type | Dosage (mg/kg/day) | Findings | NOAEL (mg/kg/day) |

|---|---|---|---|

| Toxicology (Rats) | 200 - 400 | Hyperplasia, ulceration in forestomach | 200 |

| Prenatal Development (Rats) | 400 - 800 | Decreased fetal weight, skeletal malformations | 400 |

| Clinical Trial (Lozenges) | N/A | Significant pain relief for sore throat | N/A |

化学反应分析

Oxidation Reactions

2,4-Dichlorobenzyl alcohol undergoes oxidation to form derivatives, though direct experimental data is limited. Mechanistically, primary alcohols oxidize to aldehydes/carboxylic acids under strong oxidizing conditions:

Proposed Pathways:

-

Aldehyde Formation:

-

Carboxylic Acid Formation:

Key Considerations:

-

Chromium-based oxidants (e.g., CrO) are effective but produce toxic byproducts .

-

Atmospheric oxidation via chlorine radicals may form trace dichlorobenzaldehyde in polluted environments .

Reduction Reactions

Reduction of the hydroxyl group is less common but feasible under strong reducing conditions:

Example Reaction:

-

Lithium aluminum hydride (LiAlH) reduces the alcohol to 2,4-dichlorotoluene.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, enabling functional group transformations:

Reagents and Products:

| Reagent | Product | Mechanism |

|---|---|---|

| SOCl | 2,4-Dichlorobenzyl chloride | SN |

| PBr | 2,4-Dichlorobenzyl bromide | SN |

| Acetic anhydride | 2,4-Dichlorobenzyl acetate | Esterification |

Notable Reaction:

Thionyl chloride converts the alcohol to 2,4-dichlorobenzyl chloride with high efficiency .

Side Reactions and Byproducts

Ether Formation:

Under acidic conditions, 2,4-dichlorobenzyl alcohol may undergo dehydration to form bis(2,4-dichlorobenzyl) ether as a minor byproduct :

Chlorination Pathways:

Exposure to atomic chlorine (Cl) in the atmosphere generates trace 3-chloro and 2-chloro isomers via radical-mediated hydrogen abstraction .

Metabolic Reactions

In biological systems, 2,4-dichlorobenzyl alcohol is metabolized to hippuric acid through hepatic oxidation and conjugation .

Stability and Environmental Reactivity

属性

IUPAC Name |

dichloro(phenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-7(9,10)6-4-2-1-3-5-6/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTKKYALBJHNLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152855 | |

| Record name | Dichlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12041-76-8 | |

| Record name | Dichlorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012041768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。